Chloroacetonitrile

Beschreibung

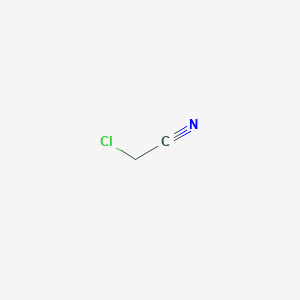

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN/c3-1-2-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENMDAKOXSCIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClCH2CN, Array, C2H2ClN | |

| Record name | CHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2871 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0844 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021524 | |

| Record name | Chloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroacetonitrile appears as a colorless liquid with a pungent odor. Flash point 118 °F. Insoluble in water and denser than water. Hence, sinks in water. Very toxic by ingestion, inhalation and skin absorption. A lachrymator. Used to make other chemicals and as a fumigant., Colorless liquid with a pungent odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | CHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2871 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0844 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

259 to 261 °F at 760 mmHg (NTP, 1992), 126.5 °C, 126 °C | |

| Record name | CHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2871 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0844 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

118 °F (NTP, 1992), 47 °C | |

| Record name | CHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2871 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0844 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

50 to 100 mg/mL at 70.7 °F (NTP, 1992), Soluble in hydrocarbons, alcohols, In ether and ethanol, In water, > 1X10+5 mg/L, temperature not specified, Solubility in water: none | |

| Record name | CHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2871 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0844 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2020 to 1.2035 at 77 °F (NTP, 1992), 1.1930 g/cu cm at 20 °C, Relative density (water = 1): 1.19 | |

| Record name | CHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2871 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0844 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.61 (Air = 1), Relative vapor density (air = 1): 2.61 | |

| Record name | CHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0844 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8.7 [mmHg], 8 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1.16 | |

| Record name | Chloroacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0844 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

107-14-2, 850261-36-8 | |

| Record name | CHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2871 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROACETONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroacetonitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chloroacetonitrile-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetonitrile, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-chloroacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN524K9DXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0844 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Mechanisms of Chloroacetonitrile

Classical and Modern Synthesis Routes for Chloroacetonitrile

The primary methods for synthesizing this compound involve direct halogenation, dehydration reactions, and photochemical processes. Each route presents distinct advantages and is selected based on factors such as precursor availability, desired scale, and required purity.

One of the most common commercial methods for producing this compound is the direct, high-temperature chlorination of acetonitrile (B52724). sinocurechem.comnih.gov This process involves reacting acetonitrile (CH₃CN) with chlorine gas (Cl₂), typically at elevated temperatures. sinocurechem.com The reaction is a substitution reaction where a chlorine atom replaces one of the hydrogen atoms on the methyl group of acetonitrile. sinocurechem.comlibretexts.org

Reaction Scheme: CH₃CN + Cl₂ → ClCH₂CN + HCl libretexts.org

A prevalent and practical method for synthesizing this compound, particularly in laboratory settings, is the dehydration of chloroacetamide (ClCH₂CONH₂). wikipedia.orgchemicalbook.com This reaction is effectively carried out using a strong dehydrating agent, most commonly phosphorus pentoxide (P₂O₅). chemicalbook.comorgsyn.orgsciencemadness.org In a typical procedure, chloroacetamide is heated with phosphorus pentoxide, often in an inert liquid medium like dry technical trimethylbenzene, to facilitate the reaction and control the temperature. orgsyn.orgchemicalbook.comlookchem.com The mixture is refluxed, and the resulting this compound is then isolated by distillation. orgsyn.orglookchem.com This method provides good yields of the pure product. orgsyn.orgchemicalbook.com

| Reagents | Conditions | Yield (Crude) | Yield (Pure) | Source |

| Chloroacetamide, Phosphorus Pentoxide, Trimethylbenzene | Reflux with stirring for 1 hour | 80–87% | 62–70% | orgsyn.orgchemicalbook.comlookchem.com |

This is an interactive data table. You can sort and filter the data.

This compound can be obtained with high selectivity through the photochemical chlorination of acetonitrile. chemicalbook.comnih.gov This process involves reacting acetonitrile with chlorine in the liquid phase under the influence of actinic light, typically ultraviolet (UV) radiation. chemicalbook.comgoogle.com The reaction often requires the presence of a catalyst, such as tin(IV) chloride (SnCl₄), to proceed efficiently. chemicalbook.comnih.gov The use of light provides the necessary energy to initiate the reaction, which proceeds via a free-radical mechanism. chemguide.net Temperatures are generally kept moderate, for instance between 60-80°C, to control the reaction rate and prevent the excessive formation of byproducts. google.com

Beyond the primary industrial and laboratory methods, several alternative routes to this compound have been developed.

From Glycolonitrile (B6354644): A high-yield synthesis involves the reaction of glycolonitrile (HOCH₂CN) with an acid chloride, such as thionyl chloride (SOCl₂), in the presence of a weak organic base like pyridine (B92270) or dimethylaniline. google.com This method can produce this compound with high purity and yields ranging from 75% to 85%. google.com

From Chloroacetic Acid: A less common, multi-step pathway begins with the reaction of chloroacetic acid with ammonia (B1221849) to form chloroacetamide, which is then subsequently dehydrated to yield this compound. sinocurechem.com

In Situ Generation: this compound can be generated in situ through the reaction of acetonitrile with sulfur monochloride (S₂Cl₂). wikipedia.org

From Dichloroacetylene: Another reported method involves introducing ammonia gas into an ether solution of dichloroacetylene. chemicalbook.com

From Chloroacetaldehyde (B151913): this compound is also known to form from the reaction of chloroacetaldehyde with monochloramine in aqueous solutions. nih.gov This pathway involves the formation of a 2-chloro-1-(chloroamino)ethanol intermediate, which then undergoes dehydration. nih.gov

| Precursor(s) | Reagents | Key Features | Yield | Source |

| Glycolonitrile | Thionyl Chloride, Pyridine | High purity product | 75-85% | google.com |

| Acetonitrile | Sulfur Monochloride | In situ generation | Not specified | wikipedia.org |

| Chloroacetaldehyde | Monochloramine | Aqueous formation via intermediate | Not specified | nih.gov |

| Chloroacetic Acid | Ammonia, then Dehydrating Agent | Two-step process | Not specified | sinocurechem.com |

This is an interactive data table. You can sort and filter the data.

Mechanistic Investigations of this compound Formation

Understanding the underlying reaction mechanisms is crucial for optimizing synthesis and controlling product distribution. The formation of this compound, particularly via direct halogenation, is well-explained by a free-radical chain reaction.

The direct halogenation of acetonitrile with chlorine, initiated by heat or UV light, proceeds through a free-radical chain mechanism. libretexts.orglibretexts.org This mechanism is characterized by three distinct stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins when the relatively weak chlorine-chlorine bond is broken homolytically by an input of energy (heat or light), generating two highly reactive chlorine radicals (Cl•). libretexts.org

Cl₂ + energy → 2 Cl• libretexts.org

Propagation: These steps sustain the chain reaction. A chlorine radical abstracts a hydrogen atom from the methyl group of acetonitrile, forming a molecule of hydrogen chloride and a cyanomethyl radical (•CH₂CN). This radical then reacts with another molecule of chlorine (Cl₂) to produce this compound (ClCH₂CN) and a new chlorine radical, which can continue the chain. byjus.com

CH₃CN + Cl• → •CH₂CN + HCl libretexts.orgbyjus.com

•CH₂CN + Cl₂ → ClCH₂CN + Cl• byjus.com

Termination: The chain reaction concludes when radicals combine with each other, terminating the cycle. This can happen in several ways, such as two chlorine radicals combining to reform a chlorine molecule, or a chlorine radical combining with a cyanomethyl radical to form the final product. libretexts.org

Cl• + Cl• → Cl₂ libretexts.org

•CH₂CN + Cl• → ClCH₂CN libretexts.org

•CH₂CN + •CH₂CN → NCCH₂CH₂CN (Succinonitrile) libretexts.org

This radical pathway explains the formation of the primary product and also accounts for potential side reactions and the necessity of an initiation step. libretexts.orgchemguide.net

Transition Metal Catalysis in this compound Synthesis

The use of transition metal catalysts offers sophisticated pathways for chlorination reactions. While direct, large-scale synthesis of this compound via these methods is not widely commercialized, research highlights their potential. For instance, the photochemical chlorination of acetonitrile can be selectively catalyzed by compounds such as tin(IV) chloride (SnCl₄). chemicalbook.com

Studies on the chlorination of saturated hydrocarbons using trichloroisocyanuric acid (TCCA) as the chlorinating agent have shown that first-row transition metal ions can act as effective catalysts. In these systems, which use acetonitrile as the solvent, copper(II) perchlorate (B79767) demonstrated the highest activity among various metal ions tested, including iron, cobalt, and nickel. acs.org Although this research focuses on chlorinating other substrates within an acetonitrile solvent, it underscores the catalytic activity of transition metals in chlorination reactions that could be adapted for acetonitrile itself. Other catalytic systems, such as those involving iron salts, have been explored for activating the C-CN bond in acetonitrile for different transformations, indicating the utility of transition metals in manipulating acetonitrile's structure. nih.gov

Electrochemical Synthesis Approaches

Electrochemical methods provide an alternative route for the synthesis and transformation of this compound, often under mild conditions. These approaches can be categorized into mediated and direct electrochemical processes.

The electrochemical carboxylation of this compound to produce cyanoacetic acid can be effectively mediated by transition metal complexes. Research has demonstrated that cobalt complexes, such as [Co(II)(phen)₃]²⁺ (where phen is phenanthroline) and [CoIIL₂]²⁺ (where L is terpyridine), are powerful catalysts for this transformation.

The general mechanism involves the following steps:

The Co(II) complex is electrochemically reduced at the cathode to a highly reactive Co(I) species.

The electrogenerated Co(I) complex activates this compound through an oxidative addition, resulting in the formation of an alkyl-cobalt(III) intermediate, [R-Co(III)L₂]²⁺ (where R = -CH₂CN).

This intermediate is subsequently reduced to an unstable alkyl-cobalt(II) complex.

The alkyl-cobalt(II) complex decomposes, cleaving the cobalt-carbon bond to produce a carbanion (⁻CH₂CN) and regenerate the Co(II) complex.

In a carbon dioxide-saturated solution, the carbanion is trapped by CO₂, leading to the formation of cyanoacetic acid.

This mediated process results in a catalytic current, indicating the efficient electrocarboxylation of this compound.

This compound can also be reduced directly at an electrode surface in a process known as dissociative electron transfer. This pathway has been investigated using various cathode materials, including mercury (Hg) and glassy carbon (GC), in aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN).

The initial step of the direct reduction is the transfer of an electron to the this compound molecule, which leads to the cleavage of the carbon-chlorine bond to form a cyano-methyl radical (•CH₂CN) and a chloride ion (Cl⁻). The radical is rapidly reduced further to the corresponding carbanion (⁻CH₂CN).

A common issue in this process is a self-protonation reaction where the highly basic carbanion abstracts a proton from the starting this compound molecule. This can be mitigated by adding efficient scavengers, such as carbon dioxide. In a CO₂-saturated solvent, the carbanion is captured to form cyanoacetic acid. The efficiency of this process is highly dependent on the experimental conditions, such as the solvent and the type of electrochemical cell used.

| Solvent | Cell Type | Cathode Material | Cyanoacetic Acid Yield |

| DMF | Divided | Hg | ~25-45% |

| DMF | Divided | Graphite | ~25-45% |

| DMF | Undivided (Al sacrificial anode) | Not specified | 73% |

| MeCN | Divided | Hg | ~60-61% |

| MeCN | Divided | Graphite | ~60-61% |

| MeCN | Undivided (Al sacrificial anode) | Not specified | 93% |

This table summarizes the yields of cyanoacetic acid from the electrochemical reduction of this compound under various conditions.

Synthesis of this compound Derivatives and Analogs

This compound serves as a versatile building block for synthesizing a range of derivatives and analogs due to its reactive nature. ketonepharma.com

Haloacetonitriles as a Class

Haloacetonitriles (HANs) are a class of compounds characterized by a nitrile group and one or more halogen atoms attached to the adjacent carbon. They are primarily known as disinfection byproducts formed during the chlorination or chloramination of drinking water from reactions with natural organic matter. ketonepharma.com This class includes compounds like dithis compound, dibromoacetonitrile, and trithis compound. ketonepharma.com Metabolically, HANs can be reactive and are known to be absorbed rapidly from the gastrointestinal tract. chemicalbook.com Their toxicity is often linked to their ability to react with biological molecules.

Derivatization through Nucleophilic Substitution Reactions

The chlorine atom in this compound is an effective leaving group, making the α-carbon an electrophilic center susceptible to attack by various nucleophiles. This reactivity is widely exploited for the synthesis of numerous derivatives.

Examples of such derivatization include:

S-Alkylation: Thiol-containing heterocycles, such as mercapto-1,2,4-triazole quinozolinones, can be alkylated with this compound to form new carbon-sulfur bonds. researchgate.net

N-Alkylation: The nitrogen atom in compounds like 3,4-dihydropyrimidine-2(1H)-one can act as a nucleophile to displace the chloride, achieving N-alkylation. researchgate.net

O-Alkylation: Phenolic hydroxyl groups can be converted to their corresponding ethers through alkylation with this compound in the presence of a base. researchgate.net

C-C Bond Formation: In Birch reductions, this compound can be used as an alkylating agent to form new carbon-carbon bonds. researchgate.net It is also a key reagent in the synthesis of various biologically active quinazolines and other heterocyclic systems. researchgate.net

These nucleophilic substitution reactions highlight the importance of this compound as a key intermediate for introducing the cyanomethyl group (-CH₂CN) into a wide array of molecular structures. ketonepharma.com

Cyclization Reactions Involving this compound

This compound (ClCH₂CN) is a versatile and reactive building block in organic synthesis, particularly in the construction of various heterocyclic compounds. rsc.orgbeilstein-journals.org Its dual functionality, featuring both a reactive C-Cl bond susceptible to nucleophilic substitution and a nitrile group that can participate in cyclization, makes it a valuable reagent for synthesizing substituted heterocycles. rsc.orgiupac.org

Synthesis of Thiophenes:

This compound is instrumental in the synthesis of thiophene (B33073) derivatives. One notable method involves the reaction of non-isolable intermediates derived from the base-catalyzed reaction of benzoyl acetone (B3395972) and phenyl isothiocyanate with this compound. This reaction pathway leads to the formation of functionalized thiophene rings. rsc.org Fadda et al. have reported the successful conversion of thiocarbamoyl compounds into active thiophene derivatives utilizing this compound. rsc.org

Synthesis of Quinazolines and Related Heterocycles:

In the realm of nitrogen-containing heterocycles, this compound serves as a key reagent for synthesizing quinazolines, which are significant for their biological activities. Research by Yadav et al. has demonstrated the use of this compound for the effective alkylation and subsequent cyclization of anthranilamide esters to produce biologically active quinazolines. rsc.org The process involves the alkylation of a phenolic hydroxyl group with this compound in the presence of potassium carbonate (K₂CO₃) and sodium iodide (NaI), yielding a cyanomethylated intermediate that is crucial for the formation of various heterocycles. rsc.org

Synthesis of Pyrazoles and Thiazoles:

The utility of this compound extends to the synthesis of pyrazole (B372694) and thiazole (B1198619) derivatives. Novel pyrazole compounds have been synthesized through the cyclocondensation of intermediates derived from this compound with aromatic aldehydes and hydrazine (B178648) hydrate. iupac.org For instance, 2-(piperidin-1-yl)acetamide, prepared from the reaction of this compound and piperidine, can be further reacted to form pyrazole derivatives. iupac.org Additionally, this compound is a precursor in the synthesis of thiazole structures, although unexpected rearrangements can occur, leading to products like 2-oxo-4-hydroxy-thiazole instead of the anticipated methylene-thiazolidinone. iupac.org

Table 1: Examples of Cyclization Reactions with this compound

| Starting Materials | Reagents | Product Heterocycle | Ref. |

|---|---|---|---|

| Anthranilamide ester | This compound | Quinazoline (B50416) | rsc.org |

| Thiocarbamoyl compounds | This compound | Thiophene | rsc.org |

| 2-(Piperidin-1-yl)acetamide, aromatic aldehydes, hydrazine hydrate | - | Pyrazole | iupac.org |

| 2-(Piperidin-1-yl)acetamide, mercaptoacetic acid | Fusion conditions | Thiazole | iupac.org |

Cross-Coupling Reactions Utilizing this compound

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental transformations in modern organic synthesis for forming carbon-carbon bonds. nih.govyoutube.com These reactions, such as the Heck, Suzuki, and Sonogashira couplings, typically involve the reaction of an organohalide with an organometallic reagent, an alkene, or a terminal alkyne. wikipedia.orgbeilstein-journals.orgwikipedia.org

While this compound possesses a reactive C-Cl bond, making it a potential electrophile for such reactions, specific examples of its direct participation as a primary coupling partner in well-established palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, or Sonogashira reactions are not extensively documented in readily available literature. The high reactivity of both the chloro and nitrile functionalities in this compound might lead to complex reaction pathways or favor other reaction types, such as the aforementioned cyclizations or nucleophilic substitutions, over direct cross-coupling. rsc.orgbeilstein-journals.org

Research in palladium-catalyzed cross-coupling has seen significant advancements, including the use of various aryl and alkyl halides. researchgate.netscinito.ai For instance, the Sonogashira reaction effectively couples terminal alkynes with aryl or vinyl halides, and the Suzuki reaction couples organoboron compounds with halides. beilstein-journals.orgwikipedia.org There are documented instances of domino reactions involving derivatives of this compound, such as the intermolecular Sonogashira coupling of 2-(2-bromophenoxy)acetonitrile (B1272177) with terminal acetylenes, which then undergoes an intramolecular cyclization. organic-chemistry.org However, these examples utilize a more complex derivative rather than this compound itself. The development of catalysts for the cross-coupling of challenging electrophiles, including alkyl chlorides, is an ongoing area of research. scinito.ai

Table 2: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Electrophile | Nucleophile/Second Component | Catalyst System (Typical) | Product Type | Ref. |

|---|---|---|---|---|---|

| Heck Reaction | Aryl/Vinyl Halide or Triflate | Alkene | Pd catalyst, Base | Substituted Alkene | nih.gov |

| Suzuki Reaction | Aryl/Vinyl Halide or Triflate | Organoboron compound | Pd catalyst, Base | Biaryl, Styrene, etc. | wikipedia.orgjk-sci.com |

| Sonogashira Reaction | Aryl/Vinyl Halide or Triflate | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Internal Alkyne | beilstein-journals.orgnih.gov |

Advanced Reactivity and Spectroscopic Characterization of Chloroacetonitrile

Electrophilic and Nucleophilic Reactivity Profiles

Chloroacetonitrile (ClCH₂CN) exhibits a dual reactivity profile, functioning as both an electrophile and a nucleophile, a characteristic that makes it a versatile reagent in organic synthesis. This dual nature arises from the electronic properties of its two functional groups: the nitrile (-C≡N) and the chloro (-Cl) group attached to the α-carbon.

The carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom, creating a polar triple bond. vcu.edudigitellinc.comresearchgate.net This electrophilicity is further enhanced by the inductive effect of the adjacent chlorine atom. orgsyn.org Consequently, the nitrile carbon is susceptible to attack by nucleophiles. digitellinc.comorgsyn.org

Conversely, the lone pair of electrons on the nitrogen atom of the nitrile group allows it to act as a nucleophile, particularly in the presence of strong electrophiles or in metal-catalyzed reactions. google.com Additionally, the chlorine atom, with its lone pairs, can also exhibit nucleophilic character under certain conditions, although its primary role in this compound's reactivity is as a leaving group.

Reactivity of the Nitrile Functional Group

The nitrile group in this compound is a key center of reactivity. The carbon atom, being electron-deficient, readily undergoes nucleophilic addition reactions. digitellinc.comresearchgate.net For instance, hydrolysis of this compound in the presence of acid or base initially forms an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. digitellinc.combaranlab.org

The nitrogen atom of the nitrile group, possessing a lone pair of electrons, can act as a nucleophile. google.com This is observed in reactions such as the Ritter reaction, where nitriles react with carbocations to form amides. vcu.edu The nitrogen can also coordinate to metal centers, facilitating various catalytic transformations.

Reactivity of the Chlorine Atom

The chlorine atom in this compound is a good leaving group, making the α-carbon an electrophilic center susceptible to nucleophilic substitution reactions (Sₙ2). organic-chemistry.orgorganic-chemistry.org This is the most common mode of reactivity for this compound, allowing for the introduction of the cyanomethyl group (-CH₂CN) into a wide range of molecules. orgsyn.org The electron-withdrawing nature of the adjacent nitrile group enhances the electrophilicity of the α-carbon, making it more reactive towards nucleophiles. organic-chemistry.org

Influence of Electron-Withdrawing Groups on Reactivity

The presence of two strong electron-withdrawing groups, the nitrile and the chlorine, significantly influences the reactivity of this compound. orgsyn.org The nitrile group's powerful inductive and mesomeric effects increase the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack. google.com This heightened electrophilicity makes Sₙ2 reactions at the α-carbon particularly favorable.

Furthermore, the electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the nitrile carbon, making it more prone to nucleophilic addition. orgsyn.org The combined electron-withdrawing effects of both groups also increase the acidity of the α-hydrogens, allowing for deprotonation under basic conditions to form a nitrile-stabilized carbanion, which can then act as a nucleophile. wikipedia.org

Specific Reaction Types and Transformations

Nucleophilic Substitution Reactions with Various Nucleophiles

As a potent alkylating agent, this compound readily participates in nucleophilic substitution reactions with a diverse array of nucleophiles. orgsyn.org The high reactivity of the C-Cl bond allows for the displacement of the chloride ion by various nucleophilic species.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type | Ref. |

| Nitrogen Nucleophiles | |||

| Amines (primary, secondary) | RNH₂, R₂NH | Substituted aminoacetonitriles | orgsyn.org |

| Imidazole (B134444) | Imidazole | 1-(Cyanomethyl)imidazole | wikipedia.org |

| Oxygen Nucleophiles | |||

| Alcohols/Phenols | ROH/ArOH | Alkoxy/Aryloxyacetonitriles | researchgate.net |

| Carboxylates | RCOO⁻ | Cyanomethyl esters | researchgate.net |

| Sulfur Nucleophiles | |||

| Thiols/Thiophenols | RSH/ArSH | Alkylthio/Arylthioacetonitriles | researchgate.net |

| Thiolates | RS⁻ | Alkylthioacetonitriles | researchgate.net |

| Carbon Nucleophiles | |||

| Enolates | Ketone/Ester + Base | γ-Ketonitriles/β-Cyanocarboxylates | nih.gov |

| Organometallic Reagents | Grignard Reagents (RMgX) | Substituted nitriles | researchgate.net |

These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular frameworks. For example, the reaction with amines provides access to various substituted aminoacetonitriles, which are precursors to biologically active compounds.

Reactions Leading to Heterocyclic Compounds (e.g., Imidazoles, Pyridines, Thiophenes, Quinazolines)

This compound serves as a valuable C2 synthon in the construction of various heterocyclic ring systems. Its bifunctional nature allows it to participate in cyclization reactions, leading to the formation of important classes of heterocyclic compounds.

Imidazoles: this compound can be used in the synthesis of imidazoles. For instance, it can react with amidines, where the this compound provides a two-carbon unit to form the imidazole ring. organic-chemistry.org Another approach involves the N-alkylation of an existing imidazole ring with this compound to produce imidazole-1-acetonitrile, a key intermediate in the synthesis of antifungal agents like luliconazole. wikipedia.org

Pyridines: The synthesis of substituted pyridines can be achieved using this compound. In the Guareschi-Thorpe synthesis, this compound or its derivatives can react with 1,3-dicarbonyl compounds in the presence of a base to yield cyanopyridones, which are versatile intermediates for further functionalization. wikipedia.org Another method, the Kröhnke pyridine (B92270) synthesis, can utilize α-pyridinium salts derived from this compound. researchgate.net

Thiophenes: this compound is a key reagent in the Gewald aminothiophene synthesis. This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile (such as this compound), and elemental sulfur in the presence of a base to afford highly substituted 2-aminothiophenes. researchgate.net These compounds are important scaffolds in medicinal chemistry.

Quinazolines: this compound has been employed in the synthesis of quinazoline (B50416) derivatives. It can be used for the alkylation of anthranilamide esters, followed by cyclization to form the quinazoline ring system. These heterocyclic cores are present in numerous biologically active molecules.

Table 2: Heterocyclic Synthesis using this compound

| Heterocycle | Reaction Type | Key Reactants | General Product | Ref. |

| Imidazole | Cyclization | Amidines | Substituted Imidazoles | organic-chemistry.org |

| Imidazole | N-Alkylation | Imidazole, Base | Imidazole-1-acetonitrile | wikipedia.org |

| Pyridine | Guareschi-Thorpe Synthesis | 1,3-Dicarbonyl compound, Base | Cyanopyridones | wikipedia.org |

| Thiophene (B33073) | Gewald Reaction | Carbonyl compound, Sulfur, Base | 2-Aminothiophenes | researchgate.net |

| Quinazoline | Alkylation and Cyclization | Anthranilamide ester | Substituted Quinazolines |

Alkylation Reactions (N-alkylation, S-alkylation, O-alkylation)

This compound is a potent alkylating agent, capable of introducing the cyanomethyl group (-CH₂CN) onto various nucleophiles. The electrophilic carbon atom of the chloromethyl group is readily attacked by heteroatoms such as nitrogen, sulfur, and oxygen.

N-Alkylation: this compound is employed for the N-alkylation of heterocyclic compounds. For instance, it has been used in the N-alkylation of 3,4-dihydropyrimidine-2(1H)-one. nih.gov This reaction typically proceeds by deprotonating the nitrogen atom with a suitable base, followed by nucleophilic attack on the this compound. Another significant application is the alkylation of guanine (B1146940) residues in DNA, where this compound can form 7-(cyanomethyl)guanine adducts. nih.gov

S-Alkylation: The reaction of this compound with sulfur nucleophiles provides a straightforward route to S-cyanomethylated products. This has been demonstrated in the S-alkylation of mercapto-1,2,4-triazole quinozolinones, yielding compounds with potential biological activity. nih.gov The high nucleophilicity of the thiol group ensures efficient displacement of the chloride.

O-Alkylation: Phenolic hydroxyl groups can be alkylated with this compound in the presence of a base to form the corresponding aryl cyanomethyl ethers. In one study, a phenolic compound was treated with this compound using potassium carbonate (K₂CO₃) and sodium iodide (NaI), affording the O-alkylated product in 92% yield. nih.gov These cyanomethylated ethers are valuable intermediates for the synthesis of various heterocyclic systems. nih.gov The regioselectivity between N- and O-alkylation in ambident nucleophiles can be influenced by factors such as the choice of base, solvent, and counter-ion. nih.gov

Table 1: Examples of Alkylation Reactions with this compound

| Nucleophile Type | Substrate Example | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrogen | 3,4-Dihydropyrimidine-2(1H)-one | N-Cyanomethylated pyrimidine (B1678525) | N/A | nih.gov |

| Sulfur | Mercapto-1,2,4-triazole quinozolinone | S-Cyanomethylated triazole | N/A | nih.gov |

| Oxygen | Phenolic hydroxyl group | Aryl cyanomethyl ether | 92 | nih.gov |

Carbonylation Reactions

Recent advancements have shown that this compound can undergo direct carbonylation reactions. A notable example is the cobalt-catalyzed aminocarbonylation and alkoxycarbonylation, which provides access to 2-cyano-N-acetamides and 2-cyanoacetates, respectively. rsc.org These products are significant in the pharmaceutical industry. rsc.org

The reaction is promoted by an N,N,N-tridentate ligand and proceeds under mild conditions. The proposed mechanism involves the formation of a Co(I) active species, which reacts with this compound through a single-electron radical process. Subsequent insertion of carbon monoxide (CO) forms a key acyl-metal intermediate, which is then attacked by an amine or alcohol nucleophile to yield the final product. rsc.org This method demonstrates good functional group compatibility and is scalable. rsc.org

Table 2: Cobalt-Catalyzed Carbonylation of this compound

| Nucleophile | Product Class | Yield Range (%) | Reference |

|---|---|---|---|

| Amines | 2-Cyano-N-acetamides | Good to Excellent | rsc.org |

| Alcohols | 2-Cyanoacetates | Good to Excellent | rsc.org |

Birch Reductive Alkylation Reactions

This compound serves as an effective electrophile in Birch reductive alkylation (BRA) reactions. This powerful transformation allows for the synthesis of highly functionalized cyclohexadienes, often creating quaternary carbon centers. The reaction involves the reduction of an aromatic ring with a dissolved metal (typically lithium or sodium in liquid ammonia) to form a nucleophilic radical anion, which is then trapped by an electrophile like this compound.

A well-documented procedure involves the regioselective Birch reductive alkylation of 3,5-dimethoxyphenyl-benzene. The electron-rich dimethoxyphenyl moiety is selectively reduced by lithium in ammonia (B1221849) and subsequently alkylated with this compound, yielding (3,5-Dimethoxy-1-phenyl-cyclohexa-2,5-dienyl)-acetonitrile. nih.gov This strategy has been successfully applied to various biaryl compounds. nih.gov

Hydroboration-Mediated Transformations

This compound can be utilized in transformations mediated by organoboranes, which are themselves typically generated via the hydroboration of olefins. A significant application is the reaction of trialkylboranes (R₃B) with this compound in the presence of a sterically hindered base, such as potassium 2,6-di-tert-butylphenoxide. This reaction provides a convenient method for converting olefins into elongated nitriles (R-CH₂CN).

The process involves the formation of an α-boryl carbanion intermediate, which then displaces the chloride from this compound. This sequence effectively homologates the alkyl group from the organoborane with a cyanomethyl unit, representing a powerful tool for carbon-carbon bond formation.

Photo Meerwein Addition Reactions

In the realm of photoredox catalysis, nitriles are often used as nucleophilic trapping agents in multicomponent reactions. The Photo Meerwein addition reaction allows for the intermolecular amino-arylation of alkenes. researchgate.net In this process, visible light and a photocatalyst are used to generate an aryl radical from a diazonium salt. This radical adds to an alkene, forming a carbocationic intermediate. researchgate.net

This intermediate can be trapped by a nitrile solvent (such as acetonitrile) in a Ritter-type reaction to form a nitrilium ion, which upon hydrolysis yields an amide. The reaction has been shown to have a broad substrate scope for the nitrile component, suggesting that this compound could also serve as a competent nucleophile in this transformation to generate α-chloro-substituted amide products. researchgate.netnih.gov

Spectroscopic Elucidation of this compound and its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound and its various reaction products (adducts).

This compound: The ¹H NMR spectrum of this compound is simple, exhibiting a singlet for the two methylene protons (Cl-CH₂ -CN). nih.gov The chemical shift of this singlet is typically observed around δ 4.2 ppm in CDCl₃. The ¹³C NMR spectrum shows two distinct signals: one for the methylene carbon (Cl-C H₂-CN) at approximately δ 26 ppm and another for the nitrile carbon (-C N) around δ 115 ppm. acs.org

Table 3: Representative ¹H and ¹³C NMR Data for this compound and its Adducts

| Compound | Functional Group | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|---|

| This compound | Cl-CH₂ -CN | CDCl₃ | 4.20 (s, 2H) | C H₂: ~26, C N: ~115 | nih.govacs.org |

| N-(Quinolin-8-yl)-4-methylbenzamide (Model for N-alkylation product) | Ar-CH₃ | CDCl₃ | 2.45 (s, 3H) | N/A | amazonaws.com |

| 2-Cyano-N-phenylacetamide (Carbonylation Product) | N-C(=O)-CH₂ -CN | CDCl₃ | 3.55 (s, 2H) | C H₂: 26.8, C N: 114.6 | N/A |

| (4-Methoxyphenyl)(methyl)sulfane (Model for S-alkylation product) | S-CH₃ | CDCl₃ | 2.47 (s, 3H) | N/A | rsc.org |

| Cyclohexyl Phenyl Ether (Model for O-alkylation product) | Ar-O-C H(cyclohexyl) | CDCl₃ | 4.18 (m, 1H) | C -O: 75.8 | pnnl.gov |

Note: Data for model compounds and representative structures are included to illustrate typical chemical shifts for the respective functional environments. N/A indicates data not available in the cited sources.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound, providing critical information about its functional groups and bond vibrations. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its constituent chemical bonds. nist.govnist.gov

Analysis of the this compound molecule (ClCH₂C≡N) reveals several key vibrational modes. The most characteristic absorptions include those arising from the carbon-chlorine (C-Cl) bond, the carbon-hydrogen (C-H) bonds of the methylene group, and the carbon-nitrogen triple bond (C≡N) of the nitrile group. The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule, allowing for its definitive identification. docbrown.info

Spectra can be obtained using various sampling techniques, including as a neat liquid film between salt plates (e.g., CsBr) or in the vapor phase. nist.govnih.gov The precise wavenumbers can vary slightly depending on the physical state of the sample and the instrumentation used (e.g., dispersive vs. Fourier-transform infrared (FTIR) spectrometers). nist.govnih.gov For instance, one analysis reported the identity of a this compound sample was confirmed via IR spectroscopy as part of a quality assessment. sigmaaldrich.com

Detailed research findings have assigned specific vibrational frequencies to particular molecular motions. These assignments are crucial for a complete understanding of the molecule's dynamics.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~2970 | C-H Stretch | Asymmetric stretching of the methylene (-CH₂) group. |

| ~2260 | C≡N Stretch | Characteristic sharp and strong absorption for the nitrile group. |

| ~1425 | CH₂ Scissoring | Bending vibration of the methylene (-CH₂) group. |

Note: The exact positions of peaks can vary based on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. libretexts.org For this compound (C₂H₂ClN), mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides high sensitivity and specificity for its detection and quantification. gcms.cz

In electron ionization (EI) mass spectrometry, this compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 75.5 g/mol ). nih.govnist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as a characteristic pair of peaks (M⁺• and [M+2]⁺•) separated by two m/z units, with a relative intensity ratio of about 3:1.

The fragmentation of the molecular ion is a key feature of the mass spectrum. The breaking of chemical bonds creates smaller, stable charged fragments. The most abundant fragment ion forms the base peak of the spectrum. libretexts.org For this compound, the base peak is often observed at m/z 49, corresponding to the loss of a chlorine radical ([M-Cl]⁺) or the formation of the [CH₂CN]⁺ fragment. nih.gov

Table 2: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 77 | [C₂H₂³⁷ClN]⁺• | Molecular ion (³⁷Cl isotope) |

| 75 | [C₂H₂³⁵ClN]⁺• | Molecular ion (³⁵Cl isotope) |

| 49 | [CH₂CN]⁺ | Loss of Cl• radical, often the base peak |

Advanced techniques like triple quadrupole mass spectrometry (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode offer enhanced selectivity and sensitivity for analyzing this compound, especially in complex matrices like drinking water. nih.govchrom-china.com This method is used for the simultaneous determination of various haloacetonitriles, which are considered disinfection by-products. nih.govshimadzu.comshimadzu.com The technique involves selecting a specific precursor ion (e.g., the molecular ion) and monitoring for a specific product ion formed after collision-induced dissociation, which minimizes matrix interference. nih.govchrom-china.com

Other Advanced Spectroscopic Techniques

Beyond IR and mass spectrometry, other advanced spectroscopic methods provide further insights into the structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for detailing the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) shows a single, sharp peak (a singlet). chemicalbook.com This is because the two protons on the methylene group (-CH₂) are chemically equivalent. The chemical shift of this singlet provides information about the electronic environment of the protons.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon atoms in the molecule. spectrabase.com For this compound, two distinct signals are expected: one for the methylene carbon (-CH₂) and another for the nitrile carbon (-C≡N). The chemical shifts of these carbons are influenced by the electronegativity of the adjacent chlorine and nitrogen atoms. Isotope-labeled this compound, such as this compound-¹³C₂,¹⁵N, is used as an internal standard in quantitative studies and for high-resolution NMR experiments to trace metabolic pathways or environmental fate. sigmaaldrich.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov An FT-Raman spectrum of this compound has been recorded, providing data on its vibrational modes. nih.gov It is especially useful for observing the C≡N and C-Cl symmetric stretching modes, which can be weak or difficult to assign in the IR spectrum.

Other Techniques: The detailed physical properties of this compound have been investigated using a variety of specialized spectroscopic and physical methods. These include nuclear quadrupole resonance (NQR) spectroscopy, which is highly sensitive to the local electronic environment of quadrupolar nuclei like chlorine, providing information on the C-Cl bond character. nih.gov Studies on properties like Coriolis coupling, centrifugal distortion, and rotation-vibration spectra also contribute to a comprehensive model of the molecule's structure and behavior at a quantum level. nih.gov

Table 3: Summary of Other Spectroscopic Data for this compound

| Technique | Type of Information | Key Findings |

|---|---|---|

| ¹H NMR | Proton environment | A single singlet for the two equivalent -CH₂ protons. chemicalbook.com |

| ¹³C NMR | Carbon framework | Two distinct signals for the -CH₂ and -C≡N carbons. spectrabase.com |

| Raman | Vibrational modes | Complements IR data, strong signals for symmetric stretches. nih.gov |

| NQR | C-Cl bond character | Provides data on the electronic distribution around the chlorine nucleus. nih.gov |

Applications of Chloroacetonitrile in Chemical Synthesis and Materials Science

Role as a Building Block in Organic Synthesis

In the realm of organic synthesis, chloroacetonitrile is a fundamental reagent for constructing a variety of organic molecules. sinocurechem.com Its ability to participate in diverse reactions, including nucleophilic substitutions and cyclizations, allows for the introduction of the valuable cyanomethyl (-CH₂CN) moiety, which can be further transformed into other functional groups. ketonepharma.comacs.org

This compound is a key starting material for the synthesis of more complex nitriles. sinocurechem.com For instance, it can react with aldehydes in the presence of tri-n-butylarsine, magnesium, and an iodine catalyst to produce α,β-unsaturated nitriles in good yields. tandfonline.com This method provides a direct pathway to this important class of compounds, which are themselves useful intermediates in organic synthesis. tandfonline.com

The cyanomethyl group introduced by this compound is a versatile precursor that can be readily converted into other functional groups, including amides. acs.orgresearchgate.net This transformation is a common strategy in multistep syntheses. While direct conversion methods exist, the utility of this compound often lies in its initial role as a cyanomethylating agent, with the subsequent conversion of the nitrile to an amide occurring later in the synthetic sequence. acs.org For example, the hydrolysis of the nitrile function under acidic or basic conditions is a standard method for preparing the corresponding amide.

The cyanomethyl group (–CH₂CN), which is readily introduced into molecules using this compound, serves as a synthetic equivalent of a carboxyl group. The nitrile functionality can be hydrolyzed under aqueous acidic or basic conditions to yield a carboxylic acid. This two-step process, involving initial cyanomethylation followed by hydrolysis, is a common strategy for producing aryl- or alkylacetic acids. Research has shown that cyanomethylated aromatic rings, formed using this compound, can be transformed into carboxylic acids. acs.org In one specific methodology, Birch reduction of aromatic carboxylic acids followed by alkylation with this compound yields nitrile intermediates that are key precursors for complex molecular scaffolds. researchgate.net

Cyanomethylation, the introduction of a -CH₂CN group, is a significant application of this compound in organic synthesis. acs.org The resulting arylacetonitrile and related structures are important motifs in biologically active molecules and serve as versatile intermediates. acs.org Various strategies have been developed to utilize this compound as an effective cyanomethylating agent.

Recent research has established an efficient palladium-catalyzed method for the direct ortho-cyanomethylation of arylamides using this compound as the cyanomethyl source. acs.orgacs.org This reaction proceeds via C(sp²)–H bond activation and demonstrates a broad substrate scope with moderate to excellent yields. acs.org Another modern approach involves the visible-light-driven 1,2-hydro(cyanomethylation) of unactivated aliphatic alkenes. rsc.orgrsc.org In this process, a cyanomethyl radical is generated from this compound and adds across the double bond of the alkene to form one-carbon-extended nitriles. rsc.orgrsc.org

Alkylation of functional groups is another common cyanomethylation strategy. For example, the phenolic hydroxyl group can be alkylated using this compound in the presence of potassium carbonate (K₂CO₃) and sodium iodide (NaI) to yield a cyanomethylated product in high yield. researchgate.net

Table 1: Selected Cyanomethylation Methods Using this compound

| Method | Substrate Type | Catalyst/Conditions | Product Type | Reference(s) |

| Palladium-Catalyzed C-H Activation | Arylamides | Palladium catalyst, 8-aminoquinoline (B160924) directing group | Ortho-cyanomethylated arylamides | acs.org, acs.org |

| Visible-Light-Driven Hydro(cyanomethylation) | Aliphatic Alkenes | Photoredox catalyst (e.g., fac-Ir(ppy)₃), light | One-carbon-extended nitriles | rsc.org, rsc.org |

| Nucleophilic Alkylation | Phenols | K₂CO₃, NaI | Aryloxyacetonitriles | researchgate.net |

| Birch Reductive Alkylation | Biaryls | Li/NH₃ | Cyanomethylated cyclohexadienes | researchgate.net |

Applications in Medicinal Chemistry and Agrochemicals

The utility of this compound as a reactive intermediate extends significantly into the life sciences, where it is a crucial component in the synthesis of both pharmaceuticals and agrochemicals. sinocurechem.comketonepharma.com Its ability to introduce key functional groups makes it an indispensable tool in the development of complex, biologically active molecules. sinocurechem.comresearchgate.net

In medicinal chemistry, this compound functions as a foundational building block for a variety of active pharmaceutical ingredients (APIs). sinocurechem.commarket.us Its value stems from its capacity to introduce the cyanomethyl group, which is either a key part of the final drug structure or an intermediate that is transformed into other critical functionalities. sinocurechem.comacs.org The arylacetonitrile unit, which can be prepared using this compound, is a structural motif found in several commercial drugs. acs.org

Specific examples of its application include its use as an intermediate in the synthesis of the cardiovascular drug guanethidine (B1672426). chemicalbook.comnih.gov It is also employed in the synthesis of heterocyclic compounds such as imidazoles and pyridines, which are core structures in many pharmaceuticals. sinocurechem.com Furthermore, cyanomethylated products derived from this compound serve as important intermediates for creating various heterocycles with potential VEGFR-2 inhibitory activity, a target in cancer therapy. researchgate.net

This compound is a vital intermediate in the production of a wide range of agrochemicals, including pesticides, herbicides, and insecticides. sinocurechem.commarket.usguidechem.com Its role in this sector is primarily based on its reactivity with various nucleophiles, which leads to the formation of compounds with biological activity against agricultural pests and weeds. sinocurechem.com In the past, this compound itself saw limited use as a pesticide. nih.gov

A notable application is its role as a chemical intermediate in the synthesis of the insecticide fenoxycarb (B1672525). chemicalbook.comnih.gov The nitrile group, introduced via this compound, can be important in agrochemical formulations as it can modify the physicochemical properties of the final product, potentially enhancing its effectiveness and environmental stability. sinocurechem.com It is also a component in the synthesis of chloroacetamide herbicides.

Development of Biologically Active Quinazolines and Thiophenes

This compound is a key reagent in the synthesis of heterocyclic compounds like quinazolines and thiophenes, which are known for their significant biological activities. orgsyn.org

In the development of quinazolines, which are fused heterocyclic systems recognized for their potential in pharmaceuticals, this compound is utilized in cyclization and alkylation reactions. orgsyn.orgunav.edu For instance, research has demonstrated the synthesis of biologically active quinazolines through the cyclization and effective alkylation of anthranilamide ester using this compound. orgsyn.org Another application involves the S-alkylation of mercapto-1,2,4-triazole quinozolinones, a reaction also achieved with this compound. orgsyn.org

Similarly, this compound plays a crucial role in preparing important thiophene (B33073) intermediates. orgsyn.org It has been successfully used in the conversion of thiocarbamoyl compounds into active thiophene derivatives, highlighting its utility in constructing these biologically relevant scaffolds. orgsyn.org

Synthesis of Anti-Tuberculosis Agents

Information on the direct application of this compound in the synthesis of anti-tuberculosis agents is not available in the provided search results. General strategies for creating anti-tuberculosis drugs include various synthetic approaches like semisynthetic methods and asymmetric synthesis, but a specific role for this compound is not detailed. chemicalbook.com

VEGFR-2 Inhibitory Activity Studies

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a major target for the development of anticancer drugs. This compound serves as an important intermediate in the synthesis of heterocyclic compounds that are studied for their VEGFR-2 inhibitory potential. orgsyn.org

Specifically, the alkylation of phenolic hydroxyl groups with this compound, in the presence of potassium carbonate (K₂CO₃) and sodium iodide (NaI), yields a cyanomethylated product. orgsyn.org This reaction proceeds with high efficiency, achieving a 92% yield. orgsyn.org The resulting cyanomethylated compounds are crucial intermediates for synthesizing a variety of heterocycles that possess VEGFR-2 inhibitory activity. orgsyn.org

The following table showcases examples of heterocyclic compounds that have been studied for their VEGFR-2 inhibitory activity, the class of molecules that can be accessed through intermediates synthesized using this compound.

Table 1: Examples of Heterocyclic VEGFR-2 Inhibitors

| Compound/Class | Target/Activity | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 18 (a pyrimidine (B1678525) derivative) | Potent VEGFR-2 inhibitor | 48.8 nM | |

| Compound 25m (a pyridine (B92270) derivative) | More potent than the reference drug sunitinib | 0.026 µM | |

| Compound 33 (a quinazoline (B50416) derivative) | Excellent VEGFR-2 inhibitory activity | 0.57 µM | |

| Compound 72a (a benzimidazole (B57391) derivative) | Potent VEGFR-2 inhibitor | 0.067 µM | |

| Isatin-Thiazolidinone Derivative 46 | Remarkable VEGFR-2 inhibitory activity | 69.1 nM | |

| 1H-Indole Derivative (Compound 7 ) | More potent than the reference drug sorafenib | 25 nM |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Polymer Chemistry and Materials Science Applications